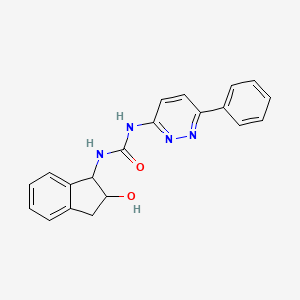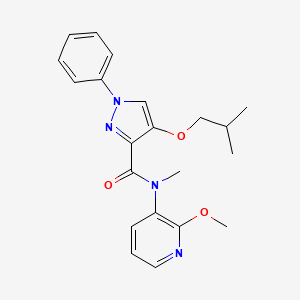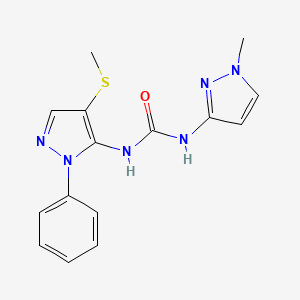
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(6-phenylpyridazin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(6-phenylpyridazin-3-yl)urea, also known as PHPS1, is a small molecule inhibitor that has shown potential in scientific research for its ability to selectively inhibit the activity of the protein phosphatase PHLPP1. This protein is known to play a role in the regulation of various cellular processes, including cell growth, differentiation, and survival. Inhibition of PHLPP1 has been shown to have potential therapeutic benefits in various disease states, including cancer, diabetes, and cardiovascular disease.
Mecanismo De Acción
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(6-phenylpyridazin-3-yl)urea selectively inhibits the activity of the protein phosphatase PHLPP1 by binding to a specific site on the protein. This inhibition leads to the activation of various signaling pathways involved in cell growth, differentiation, and survival. The specific mechanism of action of this compound is still being studied, but it is believed to involve the regulation of various downstream targets of PHLPP1.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models. In cardiovascular research, this compound has been shown to protect against heart failure and reduce inflammation in the heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(6-phenylpyridazin-3-yl)urea in scientific research include its selectivity for PHLPP1 and its potential therapeutic applications in various disease states. The limitations of using this compound in scientific research include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for research involving 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(6-phenylpyridazin-3-yl)urea. These include further studies to understand its mechanism of action, studies to optimize its therapeutic potential in various disease states, and studies to develop more selective inhibitors of PHLPP1. Additionally, studies to evaluate the potential side effects and toxicity of this compound will be important for its potential clinical use.
Métodos De Síntesis
The synthesis of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(6-phenylpyridazin-3-yl)urea involves a multi-step process that includes the reaction of 2-hydroxy-1-indanone with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with 6-bromo-3-phenylpyridazine to form the desired product, this compound. The synthesis of this compound has been reported in several publications, including a 2010 article in the Journal of Medicinal Chemistry.
Aplicaciones Científicas De Investigación
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(6-phenylpyridazin-3-yl)urea has been shown to have potential therapeutic applications in various disease states, including cancer, diabetes, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models. In cardiovascular research, this compound has been shown to protect against heart failure and reduce inflammation in the heart.
Propiedades
IUPAC Name |
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(6-phenylpyridazin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-17-12-14-8-4-5-9-15(14)19(17)22-20(26)21-18-11-10-16(23-24-18)13-6-2-1-3-7-13/h1-11,17,19,25H,12H2,(H2,21,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPWIDFBKHISOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NC(=O)NC3=NN=C(C=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B7663662.png)
![2-[[1-(4-Fluorophenyl)pyrazol-3-yl]methoxy]benzamide](/img/structure/B7663663.png)
![(2R)-1-[2-(2-phenylethyl)-1,3-thiazole-4-carbonyl]piperidine-2-carboxylic acid](/img/structure/B7663676.png)

![4-bromo-N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-fluoroaniline](/img/structure/B7663687.png)
![(2R)-1-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]piperidine-2-carboxylic acid](/img/structure/B7663692.png)
![3-(5-Fluoropyridin-2-yl)-1-methyl-1-[2-(oxan-4-yl)ethyl]urea](/img/structure/B7663698.png)
![3-cyclopropyl-5-[[1-(3-fluorophenyl)imidazol-2-yl]sulfonylmethyl]-1H-1,2,4-triazole](/img/structure/B7663706.png)

![4-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)amino]benzoic acid](/img/structure/B7663722.png)


![3-ethyl-5-[[1-(3-fluorophenyl)imidazol-2-yl]sulfonylmethyl]-1H-1,2,4-triazole](/img/structure/B7663750.png)
![1-(2,2-Dimethoxyethyl)-4-[(1-methylimidazol-2-yl)methyl]piperazine](/img/structure/B7663765.png)
